[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
Overview
Description
“[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid” is a compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . This compound has a molecular weight of 233.27 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H15NO3 . The InChI code for this compound is 1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16) .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 233.27 . It is represented by the linear formula C13H15NO3 .Scientific Research Applications
Stereochemical Investigation :
- A study by El-Samahy (2005) explored the reaction of (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with methyl ethyl ketone, leading to the formation of various diastereomeric mixtures and methylated products. The structural assignments of these new compounds were based on their chemical and spectroscopic properties (El-Samahy, 2005).
Acylation of Amines and Pyrazole :
- Arutjunyan et al. (2013) synthesized new amides and 1-acylpyrazole by acylating various amines and pyrazole with [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, obtained through the hydrolysis of a previously synthesized acetonitrile (Arutjunyan et al., 2013).
Synthesis and Pharmacological Screening :
- Rubab et al. (2017) conducted research on the synthesis of 2-(1H-Indol-3-yl)acetohydrazides and their derivatives, evaluating their anti-bacterial, anti-enzymatic, and therapeutic potentials. The study indicated that some compounds exhibited antibacterial activities and enzyme inhibitory potentials, suggesting their potential as therapeutic agents (Rubab et al., 2017).
Novel Oxidations :
- Morales-Ríos et al. (1993) investigated the oxidation and nitration of 1,3-disubstituted indole derivatives, leading to the formation of novel functionalized 2-hydroxyindolenines and other derivatives. This study contributed to the understanding of the chemical behavior of indole derivatives under various conditions (Morales-Ríos et al., 1993).
Colorimetric Estimation :
- Chrastil (1976) developed a method for the colorimetric estimation of indole-3-acetic acid in biological mixtures, utilizing a reaction that forms a stable colored complex. This method offered a specific way to measure indole-3-acetic acid, contributing to its analytical applications (Chrastil, 1976).
Synthesis of Indoloketopiperazines :
- Ghandi et al. (2012) described a novel synthetic approach for indoloketopiperazine derivatives using a three-component Ugi reaction. This research provided a new method for producing a series of substituted derivatives in moderate to high yields (Ghandi et al., 2012).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to various therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, indicating that they likely have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(1-propan-2-ylindol-4-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLYPRHQPRXXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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